Potassium thiocyanate-15N acts as a tracer molecule due to the presence of the stable isotope nitrogen-15. This isotope is not radioactive and has a different mass compared to the more common nitrogen-14 isotope. Scientists can track the movement and fate of KSCN in a system by measuring the abundance of the nitrogen-15 isotope using techniques like mass spectrometry []. This allows researchers to study various processes, including:
The distinct mass of the nitrogen-15 isotope in KSCN makes it a suitable internal standard in mass spectrometry experiments. An internal standard is a compound added to a sample in a known amount to facilitate quantification of target analytes. By comparing the signal of the target molecule with that of the KSCN internal standard, researchers can account for variations in instrument performance and sample preparation, leading to more accurate and precise measurements [].
Potassium thiocyanate-15N can be used to investigate the mechanisms of enzymes that utilize or interact with thiocyanate. By incorporating the nitrogen-15 isotope into the thiocyanate molecule, researchers can track the fate of the nitrogen atom during the enzymatic reaction. This information helps elucidate the specific steps involved in the enzyme's catalytic activity [].
Potassium thiocyanate-15N can serve as a building block for the synthesis of other molecules containing the nitrogen-15 isotope. These N-15 labeled compounds are valuable tools in various scientific disciplines, including metabolism studies, protein structure determination, and pharmaceutical research [].
Potassium thiocyanate-15N is a potassium salt of thiocyanic acid, where the nitrogen atom is isotopically enriched with nitrogen-15. The compound has a molecular weight of 98.17 g/mol . It appears as a white crystalline solid at room temperature and is highly soluble in water. The presence of the nitrogen-15 isotope makes this compound particularly valuable for tracing and quantification studies in various scientific applications.
Oxidation: The compound can be oxidized to form thiocyanogen or other sulfur-containing compounds. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: It can be reduced to form thiocyanate anions. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used for this purpose.
Substitution: Potassium thiocyanate-15N can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles. These reactions are often carried out in polar solvents like water or dimethyl sulfoxide, sometimes requiring catalysts or specific temperature conditions.
The biological activity of potassium thiocyanate-15N is primarily related to its use as a tracer in metabolic studies. The nitrogen-15 label allows researchers to track the incorporation of nitrogen into various biological molecules. This is particularly useful in studying nitrogen metabolism in plants, animals, and microorganisms.
In addition, potassium thiocyanate-15N has been used as a selective bacterial inhibitor, although the specific mechanisms of this inhibition are not well-defined in the available literature .
The synthesis of potassium thiocyanate-15N typically involves the reaction of potassium hydroxide with thiocyanic acid that has been isotopically labeled with nitrogen-15. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure the complete formation of the desired product.
In industrial settings, the production process includes steps such as purification, crystallization, and drying to obtain the final product with high isotopic purity. Advanced analytical techniques are employed to ensure the quality and consistency of the compound.
Potassium thiocyanate-15N has a wide range of applications in scientific research:
Several compounds are similar to potassium thiocyanate-15N, each with its unique properties and applications:
The uniqueness of potassium thiocyanate-15N lies in its specific nitrogen-15 labeling, which makes it particularly useful for nitrogen tracing studies. Compared to non-labeled compounds, it offers enhanced sensitivity and specificity in analytical applications. The single-labeled nature (only nitrogen-15) distinguishes it from dual-labeled compounds like potassium thiocyanate-13C,15N, making it more suitable for studies focusing specifically on nitrogen metabolism or transformations .
Potassium thiocyanate-15N is also referred to as 15N-labeled potassium thiocyanate or potassium rhodanide-15N. Its molecular formula is KSC¹⁵N, with a molecular weight of 98.17 g/mol. The linear thiocyanate ion (SC¹⁵N⁻) consists of a sulfur atom triple-bonded to carbon, which is in turn triple-bonded to ¹⁵N. This structure is identical to unlabeled KSCN but incorporates the heavier ¹⁵N isotope at the terminal nitrogen position.
Table 1: Key Physical and Chemical Properties of Potassium Thiocyanate-15N
The compound adheres to IUPAC naming conventions, with the ¹⁵N label specified in the suffix. In regulatory contexts, it is classified under UNSPSC Code 12352118 and falls under WGK Category 1 (German water hazard classification). Its synthesis and handling require adherence to international safety standards due to potential environmental and aquatic toxicity.
Thiocyanates were first synthesized in the early 19th century, with potassium thiocyanate (KSCN) being one of the earliest reported derivatives. The development of isotopic labeling techniques emerged later, driven by advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The use of ¹⁵N-labeled compounds gained prominence in metabolic studies during the mid-20th century. For example, stable isotope-labeled precursors like ¹⁵N-enriched ammonium or nitrate salts became essential for tracing nitrogen fluxes in biological systems. Potassium thiocyanate-15N specifically benefited from these advances, as its ¹⁵N label enabled precise quantification of thiocyanate-derived metabolites in complex matrices.
Recent decades have seen the compound’s integration into specialized fields:
The ¹⁵N isotope offers distinct advantages for research:
Table 2: Comparative Properties of ¹⁴N and ¹⁵N in Research
Property | ¹⁴N (Natural Abundance) | ¹⁵N (Enriched) |
---|---|---|
Natural Abundance | 99.64% | 0.36% (enriched to ≥98%) |
NMR Spin State | Spin-1 (quadrupolar) | Spin-½ (no quadrupolar) |
MS Isotopic Shift | Minimal | Resolvable (1 Da per ¹⁵N) |
Key Applications | Bulk elemental analysis | Tracing, quantification |
¹⁵N-labeled thiocyanate is used to monitor nitrogen cycling in environmental systems. For example, its degradation products help assess microbial activity in wastewater treatment.
In microbial natural product research, ¹⁵N-labeled thiocyanate is fed to cultures to label nitrogen-containing metabolites. This approach:
The production of nitrogen-15 enriched compounds requires sophisticated isotopic separation and enrichment methodologies. Ion exchange chromatography represents the predominant industrial technique for nitrogen-15 separation, utilizing cation exchange resins to achieve isotopic fractionation [4] [5]. The process exploits subtle differences in chemical behavior between nitrogen-14 and nitrogen-15 isotopomers through selective adsorption and elution mechanisms.
Specialized cation exchange resins packed in long chromatographic columns facilitate nitrogen isotope separation through displacement chromatography [4]. The separation coefficient for nitrogen isotopes in these systems typically ranges from 1.02 to 1.08, necessitating multiple cascade stages to achieve commercial enrichment levels [5]. Lithium hydroxide eluent solutions are commonly employed at concentrations optimized to maintain consistent separation factors while maximizing throughput [4].
Centrifugal isotope separation methods have emerged as promising alternatives for nitrogen-15 production [6]. Liquid solution centrifugation techniques can achieve isotopic selectivity factors exceeding 2.4 through multi-stage countercurrent processes [6]. These methods operate at near-ambient temperatures and pressures, offering significant safety and energy advantages over traditional separation techniques.
Distillation-based isotopic enrichment utilizes vapor pressure differences between nitrogen-14 and nitrogen-15 containing compounds [7]. Fractional distillation of ammonia or nitrogen oxides over extended column heights (typically 20-300 meters) can achieve modest enrichment factors [7]. However, the energy requirements and complex infrastructure limit this approach to specialized applications.
The synthesis of nitrogen-15 enriched precursors frequently employs ammonium chloride (15NH4Cl) as the primary nitrogen-15 source [8]. This isotopically enriched ammonium salt serves as the foundation for synthesizing diverse nitrogen-15 labeled compounds through established organic synthesis pathways [8] [9].
Industrial production of potassium thiocyanate-15N requires scalable synthetic routes that maintain isotopic purity while achieving commercial throughput. Large-scale synthesis typically involves the reaction of potassium hydroxide with isotopically enriched thiocyanic acid under controlled atmospheric conditions . The reaction proceeds quantitatively in aqueous solution with precise temperature and pH control to ensure complete formation of the desired isotopically labeled product.
Industrial facilities employ advanced purification cascades incorporating crystallization, drying, and analytical verification stages . Multi-stage recrystallization from aqueous solutions removes residual impurities while preserving isotopic integrity [10] [11]. Controlled cooling rates during crystallization optimize crystal size distribution and minimize occlusion of impurities within the crystal lattice structure.
Laboratory-scale preparation methods prioritize isotopic conservation and analytical precision over throughput considerations . Small-scale synthesis typically utilizes fusion reactions between sulfur and potassium cyanide-15N, followed by extraction with hot aqueous alcohol solutions . The extraction and purification sequence involves evaporation and controlled cooling to promote selective crystallization of pure potassium thiocyanate-15N.
Alternative laboratory synthesis routes employ direct reaction of potassium hydroxide with ammonium thiocyanate-15N . This method produces potassium thiocyanate-15N and water as reaction products, with subsequent purification through recrystallization techniques. The mild reaction conditions and straightforward workup procedures make this approach particularly suitable for research-scale applications.
Flow chemistry methodologies have enhanced laboratory-scale synthesis efficiency and reproducibility [13]. Continuous flow reactors provide precise control over reaction parameters including temperature, residence time, and reagent stoichiometry. These systems minimize isotopic scrambling and enable real-time monitoring of reaction progress through in-line analytical techniques.
Specialized glass-lined reactors with magnetic agitation systems are employed to prevent contamination and minimize nitrogen isotope exchange during synthesis [9]. Inert atmosphere protocols using helium or argon prevent oxidative degradation and maintain isotopic purity throughout the synthetic sequence.
Comprehensive purification protocols ensure the removal of unlabeled contaminants and maintenance of isotopic purity specifications. Ion exchange purification employs anion-exchange resins with specific affinity for thiocyanate ions [14]. The selective adsorption and controlled elution with sodium perchlorate solutions effectively separate thiocyanate from interfering ionic species while preserving isotopic labeling.
Recrystallization remains the primary purification technique for achieving analytical-grade potassium thiocyanate-15N [10] [11]. Optimized solvent systems balance solubility requirements with selective crystallization properties. Aqueous recrystallization from concentrated solutions followed by controlled cooling achieves purities exceeding 99 percent while maintaining isotopic enrichment levels above 98 atom percent nitrogen-15 [2] [3].
Multiple recrystallization cycles may be required to achieve specifications for high-precision analytical applications [10]. Each cycle involves dissolution at elevated temperatures, hot filtration to remove insoluble impurities, and controlled cooling to promote selective crystallization. The crystal harvesting and washing procedures employ isotopically normal solvents to minimize nitrogen-15 dilution.
Advanced characterization protocols verify both chemical purity and isotopic enrichment specifications. Nuclear magnetic resonance spectroscopy using nitrogen-15 detection confirms isotopic incorporation and structural integrity [15] [16]. The nitrogen-15 nucleus exhibits distinct chemical shifts and coupling patterns that enable quantitative isotopic analysis with precision better than 0.1 atom percent.
Mass spectrometry provides complementary verification of isotopic enrichment through molecular ion analysis [17] [18]. High-resolution mass spectrometry can distinguish between nitrogen-14 and nitrogen-15 isotopomers based on exact mass differences. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry enables direct analysis of solid samples with minimal sample preparation requirements [18].
Isotope ratio mass spectrometry represents the gold standard for precision isotopic analysis [19]. This technique measures nitrogen-15 to nitrogen-14 ratios with uncertainties less than 0.1 per mil through thermal decomposition to nitrogen gas followed by dual-inlet mass spectrometric analysis [19]. The method requires specialized sample preparation including combustion or chemical reduction to convert organic nitrogen to elemental nitrogen gas.
Ion chromatography coupled with mass spectrometry provides simultaneous chemical purity and isotopic composition analysis [20]. The chromatographic separation resolves thiocyanate from potential contaminants while tandem mass spectrometry enables isotope-specific detection [20]. Internal standards incorporating nitrogen-15 labels facilitate accurate quantification and isotopic ratio determination.
Chemical derivatization techniques enhance analytical sensitivity for trace-level characterization [16] [17]. Reaction with isotopically normal reagents produces derivatives suitable for gas chromatography-mass spectrometry analysis while preserving nitrogen-15 labeling information [17] [21]. These methods achieve detection limits in the nanomolar range for biological and environmental samples.
Quality control specifications for commercial potassium thiocyanate-15N typically require minimum isotopic enrichment of 98 atom percent nitrogen-15 with chemical purity exceeding 99 percent [2] [3]. Trace metal impurities are controlled to parts-per-million levels through inductively coupled plasma mass spectrometry analysis [22]. Water content determination by Karl Fischer titration ensures appropriate storage stability and prevents hydrolysis reactions during extended storage periods.
Method | Separation Factor | Energy Requirements | Throughput | Isotopic Purity (atom %) |
---|---|---|---|---|
Ion Exchange Chromatography [4] [5] | 1.02-1.08 | Moderate | High | >98 |
Liquid Centrifugation [6] | 2.43 | Low | Moderate | >95 |
Fractional Distillation [7] | 1.003-1.007 | Very High | Low | >90 |
Chemical Exchange [5] | 1.05-1.15 | Moderate | Moderate | >95 |
Technique | Detection Limit | Precision | Sample Requirement | Analysis Time |
---|---|---|---|---|
Nuclear Magnetic Resonance [15] [16] | 0.1 atom % | ±0.05 atom % | 10-50 mg | 2-4 hours |
Mass Spectrometry [17] [18] | 0.01 atom % | ±0.1 atom % | 1-10 μg | 15-30 minutes |
Isotope Ratio Mass Spectrometry [19] | 0.001 atom % | ±0.01 atom % | 0.5-2 mg | 1-2 hours |
Ion Chromatography-MS [20] | 50 nM | ±5% | 0.5 mL | 30-45 minutes |
Parameter | Industrial Scale | Laboratory Scale |
---|---|---|
Batch Size | 10-100 kg | 1-100 g |
Reaction Temperature | 80-120°C | 60-100°C |
Reaction Time | 8-24 hours | 2-8 hours |
Isotopic Recovery | >95% | >98% |
Product Purity | >99% | >99.5% |
Energy Consumption | 50-100 kWh/kg | 5-15 kWh/kg |
Potassium thiocyanate-15N exhibits an orthorhombic crystal structure identical to its natural abundance counterpart, crystallizing in the space group Pbcm (No. 57) [1]. The unit cell parameters demonstrate a = 6.66 Å, b = 7.58 Å, and c = 6.635 Å with standard orthogonal angles (α = β = γ = 90°), resulting in a unit cell volume of 335 ų [1]. The structure accommodates four formula units per unit cell (Z = 4), yielding a calculated density of 1.886 g/cm³ [2].
Table 1: Crystallographic Data for Potassium Thiocyanate
Property | Value | Reference |
---|---|---|
Chemical Formula | KSCN | [1] |
Molecular Weight (g/mol) | 97.18 | [1] |
Crystal System | Orthorhombic | [1] |
Space Group | Pbcm (No. 57) | [1] |
Unit Cell Parameters (a, b, c) (Å) | a = 6.66, b = 7.58, c = 6.635 | [1] |
Unit Cell Angles (α, β, γ) (°) | α = 90, β = 90, γ = 90 | [1] |
Unit Cell Volume (ų) | 335 | [1] |
Z (formula units per cell) | 4 | [1] |
Density (g/cm³) | 1.886 | [2] |
Temperature (K) | 293 | [1] |
The thiocyanate anion adopts a linear molecular geometry with the nitrogen-carbon-sulfur arrangement exhibiting a bond angle of 179.6° [3]. The carbon-nitrogen triple bond length measures 1.17 Å, characteristic of strong triple bond character, while the carbon-sulfur single bond extends to 1.65 Å [4] [3]. The carbon atom maintains sp hybridization, consistent with its linear coordination environment [4].
Table 4: Molecular Configuration Analysis
Parameter | Value | Notes | Reference |
---|---|---|---|
C≡N Bond Length (Å) | 1.17 | Triple bond character | [4] [3] |
C-S Bond Length (Å) | 1.65 | Single bond to sulfur | [4] [3] |
N-C-S Bond Angle (°) | 179.6 | Nearly linear arrangement | [3] |
Molecular Geometry | Linear | Pseudohalide structure | [4] |
Hybridization State (C) | sp | Linear geometry | [4] |
Hybridization State (N) | sp | Linear geometry | [4] |
Formal Charge (C) | 0 | Neutral carbon | [4] |
Formal Charge (N) | -1 | Formal negative charge | [4] |
Formal Charge (S) | 0 | Neutral sulfur | [4] |
The potassium cations occupy positions that provide electrostatic stabilization of the thiocyanate anions within the crystal lattice [4]. The coordination environment around potassium demonstrates an eight-coordinate geometry with disparate bond lengths, characterized as a [4 + 3 + 1] coordination pattern [4]. Four potassium-nitrogen distances range from 2.816(4) to 3.031(5) Å, three potassium-sulfur distances span 3.4466(11) to 3.5315(12) Å, and one extended potassium-nitrogen interaction measures 3.793(5) Å [4].
The isotopic substitution of ¹⁴N with ¹⁵N results in minimal alteration of bulk physicochemical properties while providing enhanced analytical capabilities. The molecular weight increases from 97.18 g/mol for natural abundance potassium thiocyanate to 98.17 g/mol for the ¹⁵N-labeled variant [5] [2]. This represents a mass increase of approximately 1.02%, attributable to the additional neutron in the ¹⁵N isotope [6].
Table 2: Comparative Physicochemical Properties
Property | Natural Abundance KSCN | Potassium Thiocyanate-¹⁵N | Reference |
---|---|---|---|
Molecular Weight (g/mol) | 97.18 | 98.17 | [5] [2] |
Melting Point (°C) | 173 | 173 | [2] [7] |
Boiling Point (°C) | 500 | 500 | [2] [7] |
Density (g/cm³) | 1.886 | 1.886 | [2] [7] |
Solubility in Water (g/100mL at 20°C) | 224 | ~224 | [8] |
pH (5% aqueous solution) | 5.3-8.7 | 5.3-8.7 | [7] |
Appearance | Colorless crystals | Colorless crystals | [2] |
Isotopic Enrichment | Natural ¹⁴N (99.63%), ¹²C (98.9%) | ¹⁵N enriched (98 atom%) | [5] [6] |
Both variants maintain identical melting points of 173°C and decomposition temperatures of 500°C, indicating that the isotopic substitution does not significantly perturb the intermolecular forces governing phase transitions [2] [7]. The compounds exhibit equivalent densities of 1.886 g/cm³ and maintain comparable aqueous solubilities of approximately 224 g/100mL at 20°C [8]. The pH characteristics of 5% aqueous solutions remain within the range of 5.3-8.7 for both isotopomers [7].
The ¹⁵N-labeled compound demonstrates 98 atom% isotopic enrichment, representing a significant enhancement over the natural abundance of ¹⁵N (0.37%) [6]. This enrichment level provides substantial signal enhancement for ¹⁵N nuclear magnetic resonance studies while maintaining the chemical and physical integrity of the parent compound [5].
The ¹⁵N nuclear magnetic resonance spectrum of potassium thiocyanate-15N exhibits a characteristic chemical shift at approximately -165 ppm relative to nitromethane standard [9] [10]. This chemical shift position is diagnostic for thiocyanate nitrogen, distinguishing it from other nitrogen-containing functional groups such as cyanides (-100 ppm) and isothiocyanates (-275 ppm) [9]. The enhanced isotopic abundance (98 atom% ¹⁵N) provides dramatically improved signal-to-noise ratios compared to natural abundance measurements, enabling routine acquisition with significantly reduced measurement times [10].
The ¹⁵N chemical shift demonstrates sensitivity to the electronic environment and coordination state of the thiocyanate anion [11]. Studies of hydrogen bonding effects reveal that the ¹⁵N nucleus exhibits downfield shifts with decreasing nitrogen-oxygen distances in hydrogen-bonded systems, following the relationship between chemical shift and structural parameters [11].
Carbon-13 nuclear magnetic resonance analysis reveals the thiocyanate carbon resonance occurring within the range of 110-120 ppm, characteristic of the cyanide functional group [12] [13]. The carbon nucleus in the thiocyanate anion experiences significant deshielding due to the triple bond character of the carbon-nitrogen linkage and the electron-withdrawing nature of both nitrogen and sulfur substituents [14].
Cross-polarization magic angle spinning (CP-MAS) ¹³C NMR investigations of solid potassium thiocyanate demonstrate well-resolved carbon signals with chemical shift anisotropy reflecting the linear molecular geometry [10]. The ¹³C chemical shift tensors provide detailed information about the electronic environment and molecular orientation within the crystal lattice [10].
Potassium thiocyanate, as an inorganic salt, exhibits no direct ¹H nuclear magnetic resonance signals from the thiocyanate anion itself [15]. However, solution-state ¹H NMR studies can provide valuable information about solvation effects and ion-pairing phenomena through analysis of solvent perturbations [16]. In aqueous solutions, the thiocyanate anion influences the hydrogen-deuterium exchange rates of nearby hydrogen atoms, demonstrating its chaotropic properties and ability to disrupt water structure [16].
The infrared spectrum of potassium thiocyanate-15N displays characteristic absorption bands that provide definitive structural identification [17] [18]. The carbon-nitrogen triple bond stretching vibration appears as an intense absorption in the region of 2050-2100 cm⁻¹, representing one of the most diagnostic features of the thiocyanate functional group [18] [19]. The polarized infrared spectrum reveals that this vibration exhibits strong dichroism, consistent with the linear molecular geometry [18].
Table 3: Spectroscopic Properties Comparison
Technique | Natural Abundance | Isotope-Labeled | Key Differences | Reference |
---|---|---|---|---|
¹⁵N NMR Chemical Shift (ppm) | ~-165 (thiocyanate ion) | ~-165 (¹⁵N labeled) | Enhanced ¹⁵N signal intensity | [9] [10] |
¹³C NMR Chemical Shift (ppm) | ~110-120 (C≡N) | ~110-120 (¹³C labeled) | Enhanced ¹³C signal intensity | [12] [13] |
IR C≡N Stretch (cm⁻¹) | ~2050-2100 | Slightly shifted | Minor frequency shift | [17] [18] |
IR C-S Stretch (cm⁻¹) | ~700-800 | ~700-800 | Unchanged | [17] |
Mass Spectrum Molecular Ion (m/z) | 97 (KSCN⁺) | 99 (K¹³S¹⁵CN⁺) | +2 mass units increase | [20] |
Mass Spectrum Base Peak (m/z) | Variable | Variable | Isotope pattern shift | [20] |
The carbon-sulfur stretching vibration occurs at lower frequencies, typically in the range of 700-800 cm⁻¹, and shows minimal isotopic shift upon ¹⁵N labeling [17]. The bending vibrations of the thiocyanate anion appear at approximately 450 cm⁻¹ and provide additional structural confirmation [21].
Surface-enhanced Raman spectroscopy (SERS) studies reveal that the surface-adsorbate stretching vibration for thiocyanate appears near 217 cm⁻¹, indicative of sulfur-bound coordination to metal surfaces [21]. The frequency of this vibration demonstrates environmental sensitivity, shifting to higher values with increased electrolyte concentration [21].
Mass spectrometric analysis of potassium thiocyanate-15N employs derivatization techniques to enhance detection sensitivity [20]. The pentafluorobenzyl bromide (PFB-Br) derivatization method converts thiocyanate to PFB-SCN, enabling gas chromatography-mass spectrometry analysis [20]. The molecular ion of PFB-S¹⁵CN appears at m/z 241, representing a +2 mass unit increase compared to the natural abundance analog (m/z 239) [20].
The fragmentation pattern exhibits the characteristic loss of the thiocyanate group (M-S¹⁵CN), yielding a base peak at m/z 188 for both isotopomers [20]. This fragmentation behavior confirms the structural assignment and provides a reliable analytical method for quantitative determination [20]. The mass spectral analysis demonstrates excellent specificity with detection limits in the low micromolar range, suitable for biological and environmental applications [20].
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